Vatinoxan
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Overview
Description
Vatinoxan, sold under the brand name Zenalpha, is a veterinary medication used as a sedative and analgesic for dogs . It is used as vatinoxan hydrochloride . It was approved for veterinary use in Canada in June 2023 .
Molecular Structure Analysis
Vatinoxan has a molecular formula of C20H26N4O4S . Its average mass is 418.510 Da and its monoisotopic mass is 418.167480 Da .
Chemical Reactions Analysis
Vatinoxan has been studied for its effects on cardiorespiratory function and gastrointestinal motility during constant-rate medetomidine infusion in standing horses . It has also been studied for its effects on the prevention of hypotension in isoflurane-anesthetized cats administered vatinoxan or vatinoxan and dexmedetomidine .
Physical And Chemical Properties Analysis
Vatinoxan has a molecular formula of C20H26N4O4S . Its average mass is 418.510 Da and its monoisotopic mass is 418.167480 Da . More detailed physical and chemical properties are not available in the search results.
Safety And Hazards
Zenalpha, which contains Vatinoxan, is used to sedate dogs during non-invasive, non-painful or mildly painful veterinary procedures . The most common side effects with Zenalpha (which may affect more than 1 in 10 animals) are hypothermia (low body temperature), slow heartbeat, and rapid heartbeat . In case of accidental self-injection, medical advice should be sought immediately .
Future Directions
properties
CAS RN |
114914-42-0 |
---|---|
Product Name |
Vatinoxan |
Molecular Formula |
C20H26N4O4S |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-[2-[(2R,12bS)-2'-oxospiro[1,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizine-2,5'-imidazolidine]-1'-yl]ethyl]methanesulfonamide |
InChI |
InChI=1S/C20H26N4O4S/c1-29(26,27)22-8-11-24-19(25)21-13-20(24)7-10-23-9-6-15-14-4-2-3-5-17(14)28-18(15)16(23)12-20/h2-5,16,22H,6-13H2,1H3,(H,21,25)/t16-,20+/m0/s1 |
InChI Key |
GTBKISRCRQUFNL-OXJNMPFZSA-N |
Isomeric SMILES |
CS(=O)(=O)NCCN1C(=O)NC[C@]12CCN3CCC4=C([C@@H]3C2)OC5=CC=CC=C45 |
SMILES |
CS(=O)(=O)NCCN1C(=O)NCC12CCN3CCC4=C(C3C2)OC5=CC=CC=C45 |
Canonical SMILES |
CS(=O)(=O)NCCN1C(=O)NCC12CCN3CCC4=C(C3C2)OC5=CC=CC=C45 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
L 659066 L-659,066 Methanesulfonamide, N-(2-(1,3,4,6,7,12b-hexahydro-2'-oxospiro(2H-benzofuro(2,3-a)quinolizine-2,4'-imidazolidin)-3'-yl)ethyl)-, trans- MK 467 MK-467 vatinoxan vatinoxan hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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